molecular formula C15H26N4O B6783151 N-[3-methyl-3-(1,2,4-triazol-1-yl)butan-2-yl]-5-oxaspiro[3.5]nonan-8-amine

N-[3-methyl-3-(1,2,4-triazol-1-yl)butan-2-yl]-5-oxaspiro[3.5]nonan-8-amine

Cat. No.: B6783151
M. Wt: 278.39 g/mol
InChI Key: ZYDRPWJADJPXMB-UHFFFAOYSA-N
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Description

N-[3-methyl-3-(1,2,4-triazol-1-yl)butan-2-yl]-5-oxaspiro[35]nonan-8-amine is a complex organic compound featuring a spirocyclic structure and a triazole ring

Properties

IUPAC Name

N-[3-methyl-3-(1,2,4-triazol-1-yl)butan-2-yl]-5-oxaspiro[3.5]nonan-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O/c1-12(14(2,3)19-11-16-10-17-19)18-13-5-8-20-15(9-13)6-4-7-15/h10-13,18H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDRPWJADJPXMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)N1C=NC=N1)NC2CCOC3(C2)CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methyl-3-(1,2,4-triazol-1-yl)butan-2-yl]-5-oxaspiro[3.5]nonan-8-amine typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate alkyne or nitrile.

    Spirocyclic Core Construction: The spirocyclic core is often constructed through a cycloaddition reaction, such as a Diels-Alder reaction, followed by ring-closing metathesis.

    Final Assembly: The final step involves coupling the triazole-containing fragment with the spirocyclic core under conditions that promote amine formation, such as reductive amination.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-[3-methyl-3-(1,2,4-triazol-1-yl)butan-2-yl]-5-oxaspiro[3.5]nonan-8-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting double bonds or nitro groups to their corresponding alkanes or amines.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the spirocyclic core, using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, N-[3-methyl-3-(1,2,4-triazol-1-yl)butan-2-yl]-5-oxaspiro[3.5]nonan-8-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its triazole ring is known to interact with various biological targets, making it useful in the design of enzyme inhibitors.

Medicine

Medically, this compound has potential as a therapeutic agent. The triazole ring is a common motif in many drugs due to its stability and ability to form hydrogen bonds with biological targets. This compound could be explored for its potential as an antifungal, antibacterial, or anticancer agent.

Industry

In industry, this compound can be used in the development of new materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of N-[3-methyl-3-(1,2,4-triazol-1-yl)butan-2-yl]-5-oxaspiro[3.5]nonan-8-amine involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, inhibiting their activity. The spirocyclic structure may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A simpler compound with a similar triazole ring, used in various pharmaceuticals.

    Spiro[3.5]nonane: The spirocyclic core without the triazole ring, used in materials science.

    N-(3-methylbutan-2-yl)-1,2,4-triazole: A compound with a similar side chain but lacking the spirocyclic structure.

Uniqueness

N-[3-methyl-3-(1,2,4-triazol-1-yl)butan-2-yl]-5-oxaspiro[3.5]nonan-8-amine is unique due to its combination of a triazole ring and a spirocyclic core. This dual functionality allows it to participate in a wider range of chemical reactions and interact with multiple biological targets, making it a versatile compound for research and industrial applications.

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